2-Amino-5-{[(2-methylpyridin-4-yl)amino]methyl}phenol, with the chemical formula C13H15N3O and a molecular weight of 229.28 g/mol, is a compound that belongs to the class of organic compounds known as phenols. It is characterized by the presence of both amino and hydroxyl functional groups, alongside a pyridine ring. The compound is identified by its CAS number 920512-13-6 and is primarily utilized in medicinal chemistry and organic synthesis.
This compound can be synthesized from commercially available starting materials, such as 2-methylpyridine and 2-aminophenol. It falls under several classifications in chemical taxonomy, including:
The compound's structure includes a phenolic hydroxyl group, an amino group, and a methyl-pyridine moiety, which contributes to its unique chemical properties and potential applications in various fields.
The synthesis of 2-Amino-5-{[(2-methylpyridin-4-yl)amino]methyl}phenol typically involves a multi-step organic reaction process:
The reaction conditions must be carefully controlled to optimize yield and purity. Catalysts may be required at various stages to facilitate reactions such as nitration and condensation.
The molecular structure of 2-Amino-5-{[(2-methylpyridin-4-yl)amino]methyl}phenol can be represented using various chemical identifiers:
Property | Data |
---|---|
CAS Number | 920512-13-6 |
Molecular Formula | C13H15N3O |
Molecular Weight | 229.28 g/mol |
IUPAC Name | 2-amino-5-[[(2-methylpyridin-4-yl)amino]methyl]phenol |
InChI Key | NRYPLBNZDCHTQP-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC=CC(=C1)NCC2=CC(=C(C=C2)N)O |
This structure highlights the compound's functional groups, which are crucial for its reactivity and interaction with biological systems.
2-Amino-5-{[(2-methylpyridin-4-yl)amino]methyl}phenol can participate in several types of chemical reactions:
Reagents commonly used in these reactions include:
The mechanism of action for 2-Amino-5-{[(2-methylpyridin-4-yl)amino]methyl}phenol involves its interaction with specific molecular targets such as enzymes or receptors.
The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. This modulation can lead to therapeutic effects or biological responses depending on the context of use.
The physical properties of this compound include:
Key chemical properties include:
Understanding these properties is essential for predicting behavior in different environments, especially in biological systems.
2-Amino-5-{[(2-methylpyridin-4-yl)amino]methyl}phenol has several scientific applications:
CAS No.: 2697-85-0
CAS No.: 101-87-1
CAS No.: 4361-23-3
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 1239908-48-5